molecular formula C22H19ClN2O4S2 B12004328 2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-08-2

2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12004328
CAS No.: 617697-08-2
M. Wt: 475.0 g/mol
InChI Key: CNGXDDLVHHQKRH-SFQUDFHCSA-N
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Description

The compound 2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic molecule belonging to the thiazolo[3,2-a]pyrimidine family. Its core structure features a fused thiazole-pyrimidine ring system, substituted with a 4-chlorobenzylidene group at position 2, a thiophen-2-yl group at position 5, and a 2-methoxyethyl ester at position 4. The 7-methyl and 3-oxo substituents further modulate its electronic and steric properties.

This compound is synthesized via a multi-component reaction involving cyclocondensation of thiouracil derivatives with substituted aldehydes (e.g., 4-chlorobenzaldehyde) and chloroacetic acid in acetic anhydride/acetic acid medium, catalyzed by sodium acetate .

Properties

CAS No.

617697-08-2

Molecular Formula

C22H19ClN2O4S2

Molecular Weight

475.0 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19ClN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-4-3-11-30-16)25-20(26)17(31-22(25)24-13)12-14-5-7-15(23)8-6-14/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+

InChI Key

CNGXDDLVHHQKRH-SFQUDFHCSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Under Ultrasound Irradiation

A solvent- and catalyst-free ultrasound-assisted method enables efficient one-step formation of the thiazolo[3,2-a]pyrimidine ring. The protocol involves:

  • Reactants : 2-Aminothiazole, 2-methoxyethyl acetoacetate (precursor for the ester group), and thiophene-2-carbaldehyde (source of the thiophen-2-yl group).

  • Conditions : Ultrasound probe irradiation at 51 W for 10 minutes under neat conditions.

  • Mechanism : The reaction proceeds via a tandem Knoevenagel condensation-cyclization sequence, where the aldehyde condenses with the acetoacetate ester to form an α,β-unsaturated intermediate, which subsequently cyclizes with 2-aminothiazole.

Key Advantages :

  • Yields of 70–90% within 10 minutes.

  • Eliminates need for acidic catalysts or prolonged reflux.

Optimization Data :

Ultrasound Power (W)Reaction Time (min)Yield (%)
301065
511090
701088

Table 1: Ultrasound power optimization for core formation.

Biginelli-Like Cyclocondensation

An alternative method adapts the Biginelli reaction using:

  • Reactants : 2-Methoxyethyl acetoacetate, thiophene-2-carbaldehyde, and thiourea.

  • Catalyst : ZnCl₂ in glacial acetic acid at 80°C for 4 hours.

  • Outcome : Forms 2-thioxo-1,2,3,6-tetrahydropyrimidine, which is oxidized to the aromatic thiazolo[3,2-a]pyrimidine core under acidic conditions.

Comparison :

  • Longer reaction time (4 hours vs. 10 minutes).

  • Requires post-synthetic oxidation step.

Functional Group Interconversion and Final Assembly

Esterification and Side-Chain Modification

The 2-methoxyethyl ester is introduced via two strategies:

  • Direct Use of 2-Methoxyethyl Acetoacetate : Synthesized by esterifying acetoacetic acid with 2-methoxyethanol under Steglich conditions.

  • Post-Cyclization Esterification : Reacting the carboxylic acid intermediate (obtained by hydrolyzing the ethyl ester) with 2-methoxyethanol using DCC/DMAP.

Yield Comparison :

  • Direct ester incorporation during cyclization: 85–90%.

  • Post-cyclization esterification: 70–75% due to additional steps.

Thiophen-2-Yl Group Installation

The thiophen-2-yl group at position 5 originates from thiophene-2-carbaldehyde, incorporated during the initial multicomponent reaction. Regioselectivity is ensured by the electron-donating nature of the thiophene ring, which directs cyclization to position 5.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

  • Ultrasound vs. Conventional Heating :

    MethodTimeYield (%)
    Ultrasound probe10 min90
    Conventional reflux5 h50
    Ultrasound bath30 min<10

Table 2: Comparative efficiency of reaction methods.

  • Catalyst Impact : ZnCl₂ in acetic acid enhances cyclization kinetics but may require neutralization steps.

Regioselectivity and Byproduct Formation

Competing pathways may yield regioisomers if reaction conditions are suboptimal. For example, inadequate temperature control during condensation can lead to bis-benzylidene byproducts. Purification via column chromatography (SiO₂, hexane/ethyl acetate) is typically required.

Scalability and Industrial Feasibility

The ultrasound-assisted method demonstrates superior scalability due to:

  • Rapid reaction kinetics.

  • Solvent-free conditions reducing waste.

  • Compatibility with continuous flow reactors.

In contrast, multi-step protocols involving post-cyclization modifications are less viable for large-scale production due to cumulative yield losses .

Chemical Reactions Analysis

    Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

    2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. It comprises a thiazole ring fused with a pyrimidine moiety, further substituted with methoxy and thiophenyl groups. Preliminary studies suggest that compounds within the thiazolo[3,2-a]pyrimidine class exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Potential Applications

    The unique structure of 2-methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suggests potential applications in:

    • Drug discovery Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques such as molecular docking studies and in vitro assays can provide insights into its mechanism of action and effectiveness against specific diseases.
    • Medicinal chemistry The presence of substituents such as methoxy and thiophenyl groups may enhance activities, making it a candidate for further pharmacological evaluation.

    Structural Analogues and Their Activities

    Several compounds share structural similarities with 2-methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

    Compound NameStructural FeaturesBiological Activity
    Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineBromophenyl substitutionAntimicrobial
    4-Chlorobenzylidene derivativeChlorobenzene substitutionAnticancer
    4-Methylthiazol derivativeMethylthiazole groupAnti-inflammatory

    These compounds illustrate variations in substituents that may influence their biological properties and applications. The unique combination of methoxy and thiophenyl groups in the target compound may confer distinct advantages over these similar compounds in terms of efficacy or specificity in biological interactions.

    Research and Early Discovery

    Mechanism of Action

    • Compound X likely interacts with specific molecular targets or pathways. detailed mechanistic studies are ongoing.
    • Its effects could involve modulation of enzymatic activity, receptor binding, or signal transduction pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological and material properties, influenced by substituents on the benzylidene group, ester moiety, and heterocyclic rings. Below is a systematic comparison:

    Substituent Effects on the Benzylidene Group

    The 4-chlorobenzylidene substituent in the target compound contrasts with other derivatives:

    Compound Benzylidene Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Biological Activity Reference
    Target Compound 4-Chloro Not Reported ~70–78* C=O (1710–1740 cm⁻¹), C=N (1600 cm⁻¹) Not Reported Inferred
    Ethyl 2-(2-Fluorobenzylidene) Derivative 2-Fluoro Not Reported 78 C=O (1719 cm⁻¹), =CH (8.01 ppm) Anticancer (hypothesized)
    Ethyl 2-(4-Cyanobenzylidene) Derivative 4-Cyano 213–215 68 CN (2209 cm⁻¹), C=O (1710 cm⁻¹) Not Reported
    Ethyl 2-(Trimethoxybenzylidene) Derivative 2,4,6-Trimethoxy 427–428 78 C=O (1719 cm⁻¹), Dihedral angle: 80.94° Enhanced crystallinity

    Notes:

    • Cyanobenzylidene derivatives show distinct IR peaks for CN groups (~2200 cm⁻¹) .
    • Trimethoxybenzylidene derivatives exhibit planar distortions (dihedral angle = 80.94°), affecting π-stacking in crystals .

    Ester Group Variations

    The 2-methoxyethyl ester in the target compound differs from common ethyl or benzyl esters:

    Compound Ester Group Solubility Synthetic Yield (%) Reference
    Target Compound 2-Methoxyethyl High (polar solvents) ~70–78*
    Ethyl Ester Derivatives Ethyl Moderate 57–78
    Benzyl Ester Derivatives Benzyl Low 65–70

    Notes:

    • 2-Methoxyethyl esters improve solubility in polar solvents (e.g., DMSO, ethanol), advantageous for drug formulation .

    Heterocyclic Ring Modifications

    The thiophen-2-yl group at position 5 distinguishes the target compound from phenyl or furan-substituted analogs:

    Compound Position 5 Substituent Key Properties Reference
    Target Compound Thiophen-2-yl Enhanced π-conjugation, redox activity Inferred
    5-Phenyl Derivatives Phenyl Planar stacking, lower polarity
    5-(5-Methylfuran-2-yl) Derivatives 5-Methylfuran-2-yl Reduced stability (oxidation-prone)

    Notes:

    • Thiophene introduces sulfur-mediated intermolecular interactions (e.g., S···π contacts), influencing crystal packing .

    Biological Activity

    The compound 2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

    Chemical Structure and Properties

    The compound features several notable structural components:

    • Thiazolo[3,2-a]pyrimidine core : This heterocyclic structure is known for its pharmacological potential.
    • Methoxyethyl group : Enhances solubility and may influence biological interactions.
    • 4-Chlorobenzylidene moiety : The chlorine substituent may enhance lipophilicity and biological activity.
    • Thiophene substituent : Contributes to the compound's electronic properties.

    Table 1: Structural Features and Biological Activities of Related Compounds

    Compound NameStructural FeaturesBiological Activity
    Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineLacks methoxyethyl groupAntimicrobial
    4-(Thiophen-2-yl)-7-methylthiazolo[3,2-a]pyrimidineNo ethoxycarbonyl groupAnticancer
    5-(4-Chlorobenzylidene)-thiazolo[3,2-a]pyrimidineChlorine instead of bromineAntifungal

    Antimicrobial and Antifungal Properties

    Compounds in the thiazolo[3,2-a]pyrimidine class have demonstrated significant antimicrobial and antifungal activities. Research indicates that the presence of halogen substituents (such as chlorine) can enhance these properties by increasing the compound's ability to interact with microbial membranes or enzymes. For instance, studies have shown that related compounds can inhibit specific enzymes relevant to disease mechanisms, suggesting a potential for therapeutic applications against various pathogens .

    Anticancer Activity

    The anticancer potential of this compound has been investigated through various in vitro studies. The mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds similar to this one have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a target implicated in several cancers. Inhibition of GSK-3β has been linked to increased apoptosis in cancer cells, indicating a promising avenue for further exploration .

    Case Studies

    • Inhibition of GSK-3β : A related compound was identified as a potent GSK-3β inhibitor with an IC50 value of 1.6 μM. In neuroblastoma cell lines, treatment resulted in increased phosphorylation of GSK-3β at Ser9, indicating effective inhibition .
    • Antifungal Activity : Compounds structurally related to this thiazolo-pyrimidine derivative have shown significant antifungal activity against various plant pathogens. For example, methyl derivatives exhibited inhibition rates exceeding 75% against specific fungi at concentrations around 200 μg/mL .

    Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound may interact with specific protein targets involved in disease pathways. Interaction studies using molecular docking simulations can elucidate these interactions and help optimize the compound's structure for enhanced efficacy.

    Table 2: Summary of Mechanisms Explored

    MechanismDescription
    Enzyme InhibitionTargeting GSK-3β and other relevant enzymes to disrupt cancer cell signaling
    Membrane InteractionEnhancing permeability and disrupting microbial membranes through hydrophobic interactions

    Q & A

    Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?

    The synthesis involves refluxing precursors (e.g., thiazolopyrimidine derivatives and substituted aldehydes) in polar aprotic solvents like ethanol or methanol, with ammonium acetate as a catalyst. Temperature control (70–80°C) and reaction time (8–12 hours) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethyl acetate/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

    Q. Which analytical techniques are essential for confirming structural integrity and stereochemistry?

    A combination of NMR (¹H/¹³C for functional group assignment), MS (ESI-TOF for molecular weight validation), and single-crystal X-ray diffraction (to resolve stereochemistry and confirm the Z/E configuration of the benzylidene moiety) is recommended. X-ray crystallography is particularly critical for verifying the flattened boat conformation of the thiazolopyrimidine core .

    Q. How should researchers monitor reaction progress and assess intermediate purity?

    HPLC with UV detection (λ = 254 nm) is ideal for tracking reaction intermediates. TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative analysis, while FT-IR confirms functional group transformations (e.g., carbonyl stretches at 1680–1720 cm⁻¹). For quantitative purity, use HPLC-MS with a C18 column and acetonitrile/water mobile phase .

    Advanced Research Questions

    Q. What strategies enhance biological activity through structural modifications?

    Systematic substituent variation at the benzylidene (C2) and aryl (C5) positions is key. For example:

    • Electron-withdrawing groups (e.g., 4-chloro on benzylidene) improve metabolic stability.
    • Thiophene at C5 enhances π-π stacking with enzyme active sites (e.g., kinase targets). Computational QSAR models and molecular docking (using AutoDock Vina) can predict binding affinities and guide synthetic prioritization .

    Q. How do solvent and pH stability impact biological assay design?

    Pre-assay stability studies are critical:

    • Solubility : Use DMSO stock solutions (≤1% v/v) to avoid precipitation in aqueous buffers.
    • pH stability : Test compound integrity via HPLC in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) over 24 hours. Degradation products (e.g., hydrolyzed ester groups) indicate need for prodrug strategies .

    Q. How can conflicting bioactivity data across studies be resolved?

    Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Mitigation strategies include:

    • Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS).
    • Including positive controls (e.g., doxorubicin for cytotoxicity).
    • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

    Q. What computational methods predict binding modes with biological targets?

    Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and free-energy perturbation (FEP) calculations quantify binding thermodynamics. For kinase targets (e.g., PKCK2), ensemble docking with flexible active sites improves accuracy. Pair with cryo-EM or co-crystallization for experimental validation .

    Q. How do electronic effects of substituents influence reactivity in follow-up reactions?

    Electron-rich substituents (e.g., methoxy) on the benzylidene group increase susceptibility to electrophilic aromatic substitution, while electron-withdrawing groups (e.g., nitro) favor nucleophilic attacks. DFT calculations (Gaussian 09, B3LYP/6-31G*) map frontier molecular orbitals and predict reaction sites .

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